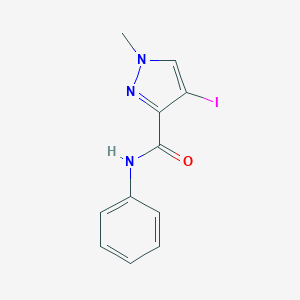![molecular formula C21H24BrNO3 B214336 3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214336.png)
3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, commonly known as BRD-9424, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
BRD-9424 inhibits the activity of BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histones. By inhibiting the activity of BET proteins, BRD-9424 can modulate the expression of genes that are involved in various cellular processes, such as proliferation and differentiation.
Biochemical and Physiological Effects
BRD-9424 has been shown to have potent anti-proliferative effects in cancer cells. It has also been shown to modulate the expression of genes involved in the immune response, making it a potential therapeutic agent for autoimmune disorders. In addition, BRD-9424 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BRD-9424 is its high potency and selectivity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in various cellular processes. However, one limitation of BRD-9424 is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on BRD-9424. One area of interest is the development of more potent and selective inhibitors of BET proteins. Another area of interest is the identification of biomarkers that can predict response to BET inhibitors. Additionally, the combination of BET inhibitors with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation.
Conclusion
In conclusion, BRD-9424 is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BRD-9424 has shown promising results in preclinical studies, and there are several future directions for research on this compound.
Métodos De Síntesis
BRD-9424 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The process has been optimized to provide high yields and purity of BRD-9424.
Aplicaciones Científicas De Investigación
BRD-9424 has been studied for its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders. It has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development and progression of various diseases, making them attractive targets for drug development.
Propiedades
Nombre del producto |
3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C21H24BrNO3 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C21H24BrNO3/c1-23-17-3-2-15(22)7-16(17)21(26,19(23)25)11-18(24)20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14,26H,4-6,8-11H2,1H3 |
Clave InChI |
BFQXOPWEFAFFTM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C34CC5CC(C3)CC(C5)C4)O |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C34CC5CC(C3)CC(C5)C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)


![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)
![6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B214268.png)
![4,5-Dimethyl-2-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B214271.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214274.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214275.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B214276.png)